

Application Notes and Protocols for Electrophysiological Recording with (-)-Nomifensine

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Compound of Interest

Compound Name: (-)-Nomifensine

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Introduction

(-)-Nomifensine is a potent and selective inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET).^{[1][2][3]} Its high affinity and specificity make it a valuable pharmacological tool for investigating the physiological roles of these transporters and for the development of novel therapeutics targeting dopaminergic and noradrenergic systems. Patch-clamp electrophysiology is a powerful technique that allows for the direct measurement of ion currents mediated by transporters, providing real-time insights into their function and modulation by pharmacological agents like **(-)-Nomifensine**.

These application notes provide detailed protocols for the use of **(-)-Nomifensine** in whole-cell patch-clamp electrophysiology experiments to characterize its effects on DAT and NET currents.

Mechanism of Action

(-)-Nomifensine exerts its effects by binding to DAT and NET, blocking the reuptake of dopamine and norepinephrine from the synaptic cleft into presynaptic neurons. This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters, thereby

enhancing dopaminergic and noradrenergic signaling. While it potently inhibits DAT and NET, **(-)-Nomifensine** has a significantly lower affinity for the serotonin transporter (SERT).[1][2]

Quantitative Data

The inhibitory potency of **(-)-Nomifensine** on DAT and NET has been determined in various assay systems. The following tables summarize key quantitative data.

Table 1: Inhibitory Potency of **(-)-Nomifensine** on the Dopamine Transporter (DAT)

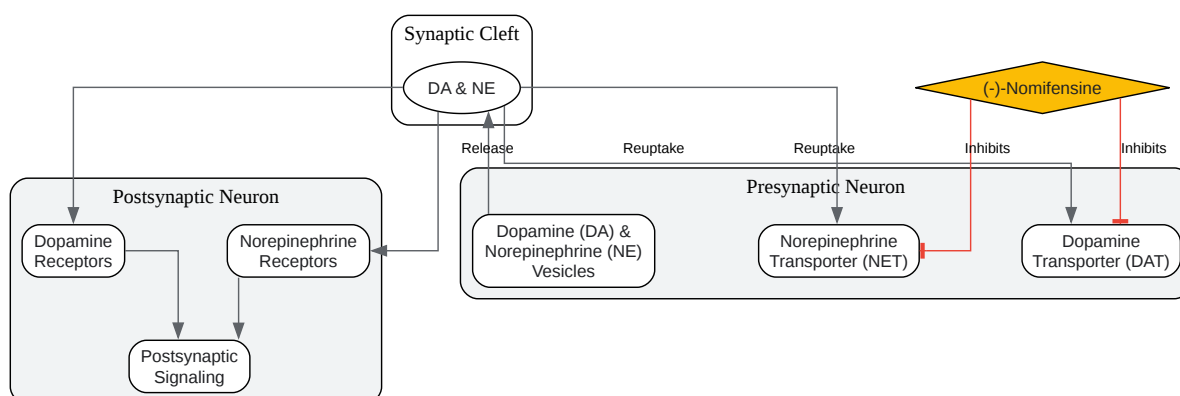
Parameter	Value	Species	Assay Method	Reference
IC50	48 nM	Rat	[3H]Dopamine Uptake in Synaptosomes	[1][2]
Ki	26 nM	Rat	Radioligand Binding	[1][3]
IC50	31.62 nM	Human	[3H]Dopamine Reuptake in COS-7 cells	[4]
IC50	281.84 nM	Human	[3H]Dopamine Uptake in HEK293 cells	[4]

Table 2: Inhibitory Potency of **(-)-Nomifensine** on the Norepinephrine Transporter (NET)

Parameter	Value	Species	Assay Method	Reference
IC50	6.6 nM	Rat	[3H]Norepinephrine Uptake in Synaptosomes	[1][2]
Ki	4.7 nM	Rat	Radioligand Binding	[1][3]
Ki	83 nM	Human	[3H]Norepinephrine Uptake in HEK293 cells	[4]

Signaling Pathway

The primary signaling pathway affected by **(-)-Nomifensine** is the inhibition of dopamine and norepinephrine reuptake via their respective transporters.



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Inhibition of DAT and NET by **(-)-Nomifensine**.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of DAT-mediated Currents

This protocol describes the measurement of dopamine-induced currents in cells expressing DAT and the inhibition of these currents by **(-)-Nomifensine**.

Materials:

- Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human dopamine transporter (hDAT).
- External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 D-glucose, pH adjusted to 7.4 with NaOH.
- Internal Solution (in mM): 130 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.
- Dopamine Stock Solution: 1 M dopamine in water with 0.1% sodium metabisulfite to prevent oxidation. Store at -20°C.
- **(-)-Nomifensine** Stock Solution: 10 mM **(-)-Nomifensine** in DMSO. Store at -20°C.

Equipment:

- Patch-clamp amplifier and data acquisition system
- Inverted microscope with DIC optics
- Micromanipulators
- Perfusion system
- Borosilicate glass capillaries for patch pipettes

Procedure:

- Cell Preparation: Plate HEK293-hDAT cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
- Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
- Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with external solution at a rate of 1-2 mL/min.
- Obtaining a Whole-Cell Configuration:
 - Approach a single, healthy-looking cell with the patch pipette under positive pressure.
 - Form a giga-ohm seal ($>1\text{ G}\Omega$) between the pipette tip and the cell membrane.
 - Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.
- Data Acquisition:
 - Clamp the cell at a holding potential of -70 mV.
 - Establish a stable baseline current in the external solution.
 - Apply dopamine (e.g., 10 μM) via the perfusion system to evoke an inward current.
 - After the dopamine-induced current reaches a steady state, co-apply varying concentrations of **(-)-Nomifensine** (e.g., 1 nM to 10 μM) with dopamine.
 - Record the inhibition of the dopamine-induced current at each concentration of **(-)-Nomifensine**.
 - Wash out the drugs with external solution to allow for current recovery.
- Data Analysis:
 - Measure the peak amplitude of the dopamine-induced inward current in the absence and presence of each concentration of **(-)-Nomifensine**.

- Normalize the current in the presence of the inhibitor to the control current.
- Plot the normalized current as a function of the **(-)-Nomifensine** concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Whole-Cell Patch-Clamp Recording of NET-mediated Currents

This protocol is analogous to Protocol 1 but is adapted for the norepinephrine transporter.

Materials:

- Cell Line: HEK293 cells stably or transiently expressing the human norepinephrine transporter (hNET).
- External and Internal Solutions: Same as for DAT recordings.
- Norepinephrine Stock Solution: 1 M norepinephrine in water with 0.1% sodium metabisulfite. Store at -20°C.
- **(-)-Nomifensine** Stock Solution: 10 mM **(-)-Nomifensine** in DMSO. Store at -20°C.

Equipment: Same as for DAT recordings.

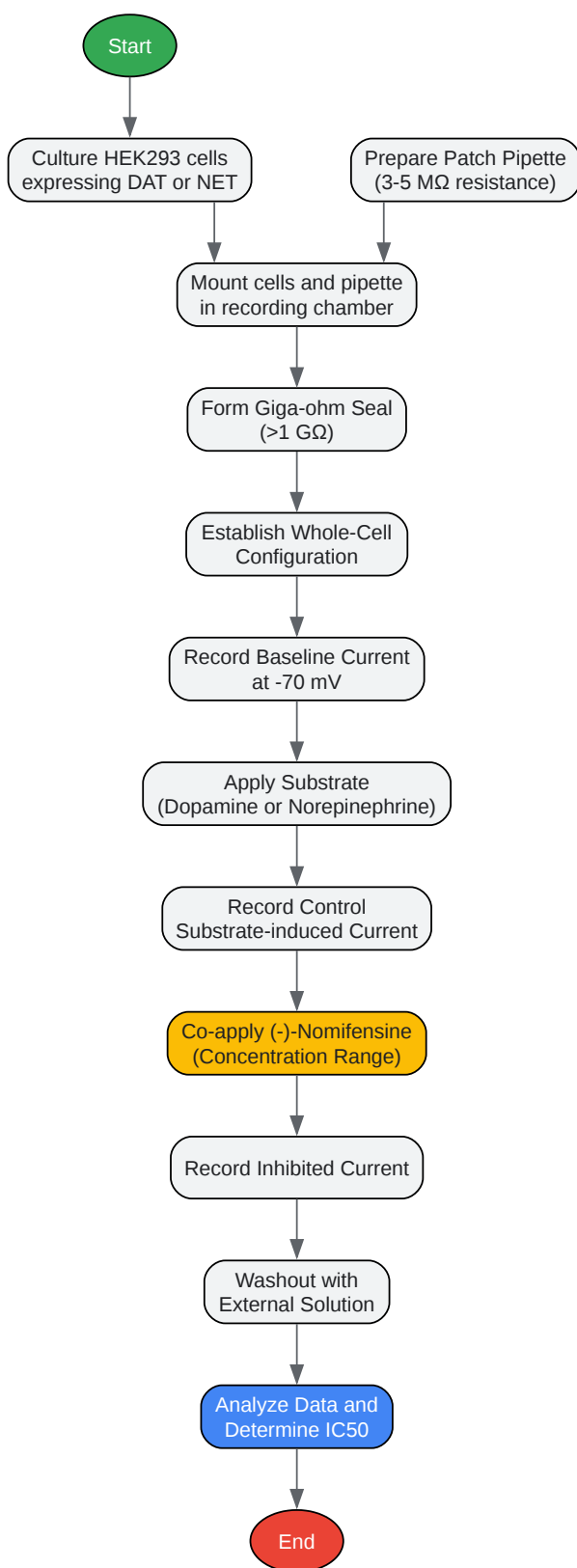
Procedure:

- Follow steps 1-4 from Protocol 1 for cell and pipette preparation and for obtaining a whole-cell configuration.
- Data Acquisition:
 - Clamp the cell at a holding potential of -70 mV.
 - Establish a stable baseline current.
 - Apply norepinephrine (e.g., 10 µM) to evoke an inward current.

- Co-apply varying concentrations of **(-)-Nomifensine** (e.g., 0.1 nM to 1 μ M) with norepinephrine.
- Record the inhibition of the norepinephrine-induced current at each concentration.
- Perform a washout with the external solution.
- Data Analysis:
 - Analyze the data as described in step 6 of Protocol 1 to determine the IC₅₀ of **(-)-Nomifensine** for NET.

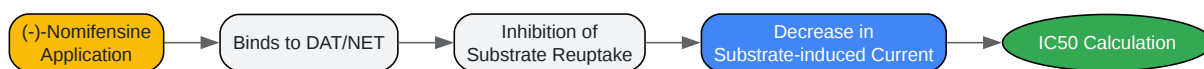
Experimental Workflow and Logic

The following diagrams illustrate the experimental workflow for determining the IC₅₀ of **(-)-Nomifensine** and the logical relationship of its inhibitory action.



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Experimental workflow for IC50 determination.



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Logical flow of **(-)-Nomifensine**'s inhibitory action.

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